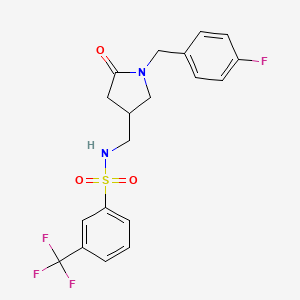

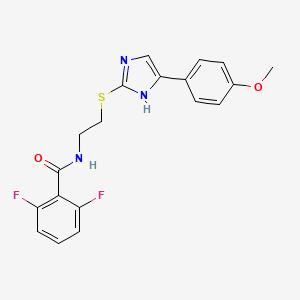

![molecular formula C18H14N4O2 B2805965 4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872623-26-2](/img/structure/B2805965.png)

4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of similar compounds was carried out by one pot condensation of 1-chloro-(4-tolyloxy) benzene with 1-(4-hydroxylphenyl) ethanone followed by condensation with various aromatic aldehydes. Prepared chalcones were refluxed with guanidine to yield various pyrimidine derivatives .Molecular Structure Analysis

The structure of similar compounds was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation using the Bruker SHELXTL software package .Chemical Reactions Analysis

Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .科学的研究の応用

Antimicrobial Activity

The synthesis of this compound involves chalcones, which are then refluxed with guanidine to yield various pyrimidine derivatives. These derivatives have been evaluated for their antimicrobial activity against both gram-positive bacteria (such as Staphylococcus aureus and Bacillus megaterium) and gram-negative bacteria (Escherichia coli and Proteus vulgaris) . Further studies could explore specific mechanisms of action and potential clinical applications.

Antiviral Properties

While not explicitly mentioned for this compound, related pyrimidine derivatives have shown antiviral activity. The replacement of certain functional groups in similar structures has enhanced antiviral effects . Investigating the antiviral potential of 4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine could be worthwhile.

Anticancer Applications

Pyrimidines, including derivatives like this one, have been studied for their anticancer properties. For instance, thiazolopyrimidine derivatives inhibited cancer cell growth and induced apoptosis by targeting CDK enzymes . Exploring the impact of 4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine on cancer cells could provide valuable insights.

Dual IGF1R/Src Inhibition

In the context of cancer treatment, dual inhibitors of IGF1R (insulin-like growth factor 1 receptor) and Src (a tyrosine kinase) have gained attention. A series of 4-aminopyrazolo[3,4-d]pyrimidine-based compounds were synthesized and evaluated for their antitumor effects. Investigating whether 4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibits dual inhibition could be a relevant avenue .

Cardiovascular Applications

Diseases of the arterial tree, including hypertension, are significant health concerns. While not directly studied for this compound, pyrimidines have been explored for cardiovascular applications . Investigating potential vasodilatory or antihypertensive effects could be interesting.

作用機序

Target of Action

The primary target of 4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase that plays a crucial role in immune response and stem cell proliferation . It is present in both normal and malignant lymphohematopoietic cells and is one of the most frequently altered genes in acute myeloid leukemia .

Mode of Action

4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine interacts with FLT3 by inhibiting its activity . This inhibition disrupts the signaling pathways mediated by FLT3, thereby exerting a significant cytotoxic effect on cancer cells .

Biochemical Pathways

The inhibition of FLT3 affects several biochemical pathways. FLT3 is involved in the regulation of the levels of histamine, acetylcholine, serotonin, noradrenaline, glutamate, γ-aminobutyric acid, and neuropeptide Y . Therefore, the inhibition of FLT3 can disrupt these pathways and their downstream effects, contributing to the compound’s anticancer activity .

Result of Action

The inhibition of FLT3 by 4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine results in significant cytotoxic activity against cancer cells . Specifically, this compound has shown remarkable anticancer activity against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .

Safety and Hazards

While specific safety and hazard information for “4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is not available, general precautions such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition should be taken when handling similar compounds .

特性

IUPAC Name |

4-(4-methoxyphenoxy)-1-phenylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-23-14-7-9-15(10-8-14)24-18-16-11-21-22(17(16)19-12-20-18)13-5-3-2-4-6-13/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZHUFMZPUHQFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

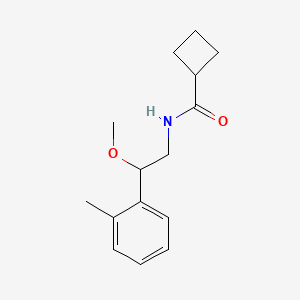

![6-Oxaspiro[3.4]octan-5-one](/img/structure/B2805890.png)

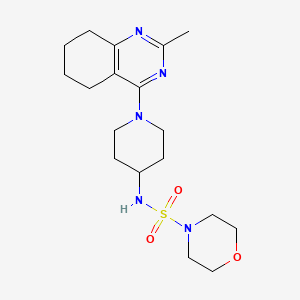

![2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2805891.png)

![N-[3-(trifluoromethyl)benzyl]urea](/img/structure/B2805897.png)

![Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate](/img/structure/B2805899.png)

amine](/img/structure/B2805900.png)

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol](/img/structure/B2805904.png)